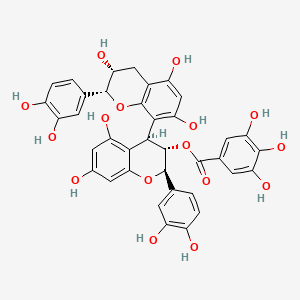

procyanidin B4 3-O-gallate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Procyanidin B4 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3S)-hydroxy group of procyanidin B4. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B4.

科学的研究の応用

Cancer Chemoprevention

Procyanidin B4 3-O-gallate has shown significant promise in cancer chemoprevention through various mechanisms:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. For instance, studies have demonstrated its ability to target nuclear transcription factor kappa B (NF-κB) and activator protein-1 (AP1), leading to reduced cell viability in prostate cancer cells .

- Cell Cycle Arrest : this compound has been shown to cause G1 phase arrest in various cancer cell lines, such as BIU87 and BxPC-3 cells. This is mediated by the downregulation of cyclin D1 and CDK4, which are crucial for cell cycle progression .

- Inhibition of Tumor Promoters : In a study focusing on grape seed polyphenols, it was found that procyanidins possess high anti-tumor-promoting activity due to their strong antioxidant effects, which can inhibit lipid peroxidation and reduce tumorigenesis .

Antioxidant Properties

The antioxidant potential of this compound is noteworthy:

- Radical Scavenging Activity : The presence of the galloyl group significantly enhances the radical scavenging activity of this compound. In assays measuring DPPH radical scavenging activity, galloyl-substituted procyanidins exhibited superior performance compared to their non-galloyl counterparts .

- Protection Against Oxidative Stress : The compound has been shown to protect cells from oxidative damage by scavenging free radicals and reducing lipid peroxidation, which is crucial for maintaining cellular integrity and function .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound:

- Cell Viability in Neurodegenerative Models : In models of neurodegeneration using PC12 cells, this compound demonstrated protective effects against oxidative stress-induced cell death. It modulated the expression of apoptotic proteins such as Bax and Bcl-2, promoting cell survival .

- Impact on Neuroinflammation : The compound also exhibits anti-inflammatory properties that may contribute to its neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases .

Case Studies and Experimental Findings

特性

分子式 |

C37H30O16 |

|---|---|

分子量 |

730.6 g/mol |

IUPAC名 |

[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31+,33-,34-,36+/m1/s1 |

InChIキー |

BXWABJPTCUDBMM-RJPGRGRJSA-N |

異性体SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

正規SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。